

physical and chemical properties of 4-(4-Methylphenyl)-3-thiosemicarbazide

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Compound of Interest

Compound Name: 4-(4-Methylphenyl)-3-thiosemicarbazide

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An In-depth Technical Guide on 4-(4-Methylphenyl)-3-thiosemicarbazide

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and potential biological activities of **4-(4-Methylphenyl)-3-thiosemicarbazide**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

4-(4-Methylphenyl)-3-thiosemicarbazide, also known as 4-(p-tolyl)thiosemicarbazide, is an organic compound featuring a thiosemicarbazide moiety attached to a p-tolyl group. This structure serves as a versatile scaffold in the synthesis of various heterocyclic compounds and has been a subject of interest for its potential biological applications.

The fundamental physicochemical properties of **4-(4-Methylphenyl)-3-thiosemicarbazide** are summarized in the table below for easy reference and comparison.

Property	Value
IUPAC Name	4-(4-methylphenyl)hydrazine-1-carbothioamide
Molecular Formula	C ₈ H ₁₁ N ₃ S
Molecular Weight	181.26 g/mol
CAS Number	21076-11-9
Melting Point	135-136 °C
Boiling Point	287.8 ± 23.0 °C (Predicted)
Density	1.250 ± 0.06 g/cm ³ (Predicted)
pKa	11.07 ± 0.70 (Predicted)
InChIKey	IEAWRKQVDLFINI-UHFFFAOYSA-N
SMILES	<chem>Cc1ccc(cc1)NC(=S)NN</chem>

Spectroscopic Data

The structural elucidation of **4-(4-Methylphenyl)-3-thiosemicarbazide** is supported by various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Table 2.1: ¹H and ¹³C NMR Spectral Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant (J, Hz)	Assignment
^1H NMR (DMSO- d_6)	9.58	s	NH
	9.00	s	NH
	7.48	d, J = 7.8	2H, aromatic
	7.11	d, J = 8.0	2H, aromatic
	4.73	br	2H, NH_2
	2.23	s	3H, CH_3
^{13}C NMR (Polysol)	181.26	-	C=S
	137.8	-	Aromatic C
	133.3	-	Aromatic C
	129.5	-	Aromatic C
	125.6	-	Aromatic C
	20.5	-	CH_3

Table 2.2: Characteristic FT-IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Mode	Functional Group
3400 - 3100	N-H stretching	NH, NH_2
~1600	C=N stretching	Imine (in derivatives)
~1500	Thioamide I	C=C aromatic
1350 - 1250	C=S stretching	Thione
~930	Thioamide IV	

Note on UV-Vis Spectroscopy: Specific experimental UV-Vis absorption data for **4-(4-Methylphenyl)-3-thiosemicarbazide** is not readily available in the cited literature. Generally,

thiosemicarbazide derivatives exhibit absorption bands in the UV-Vis region corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions of the aromatic ring and the thiosemicarbazone moiety.

[1]

Experimental Protocols

Synthesis of 4-(4-Methylphenyl)-3-thiosemicarbazide

The synthesis of **4-(4-Methylphenyl)-3-thiosemicarbazide** can be achieved through the reaction of p-tolyl isothiocyanate with hydrazine hydrate.

Materials and Reagents:

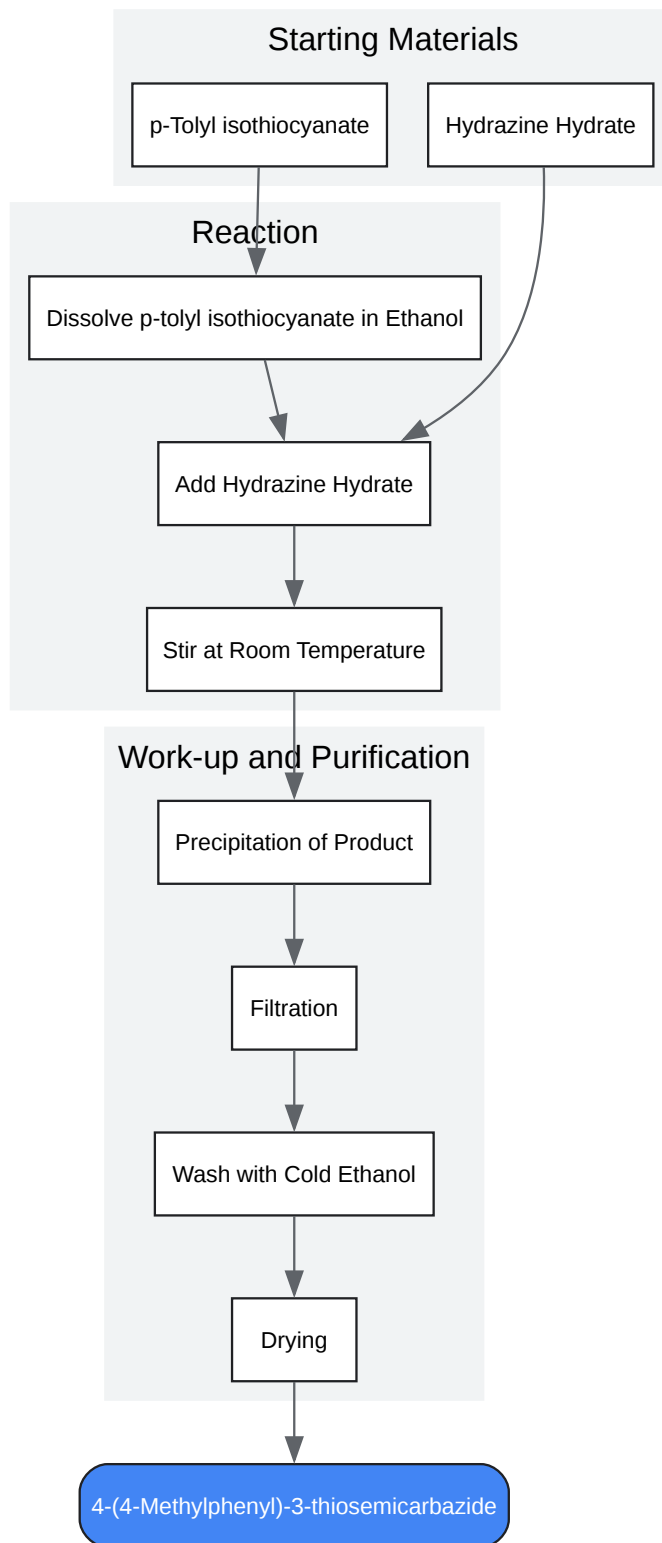
- p-tolyl isothiocyanate
- Hydrazine hydrate
- Ethanol

Procedure:

- Dissolve p-tolyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
- Slowly add hydrazine hydrate (1.2 equivalents) to the solution while stirring.
- The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the resulting precipitate is collected by filtration.
- The crude product is washed with cold ethanol to remove any unreacted starting materials.
- The purified **4-(4-Methylphenyl)-3-thiosemicarbazide** is then dried, for instance, in a desiccator over anhydrous calcium chloride.

Below is a graphical representation of the synthesis workflow.

Synthesis Workflow of 4-(4-Methylphenyl)-3-thiosemicarbazide

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Synthesis Workflow

Biological Activities and Signaling Pathways

While specific biological activity data for **4-(4-Methylphenyl)-3-thiosemicarbazide** is limited in the current literature, the broader class of thiosemicarbazide and thiosemicarbazone derivatives is known for a wide spectrum of pharmacological effects.^{[2][3][4]} These include antimicrobial, anticancer, antiviral, and antifungal activities.^{[2][5][6]}

Anticancer Potential: Several studies have highlighted the anticancer properties of thiosemicarbazide derivatives.^{[1][7]} For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines.^{[5][8]} The proposed mechanisms of action are diverse and can involve:

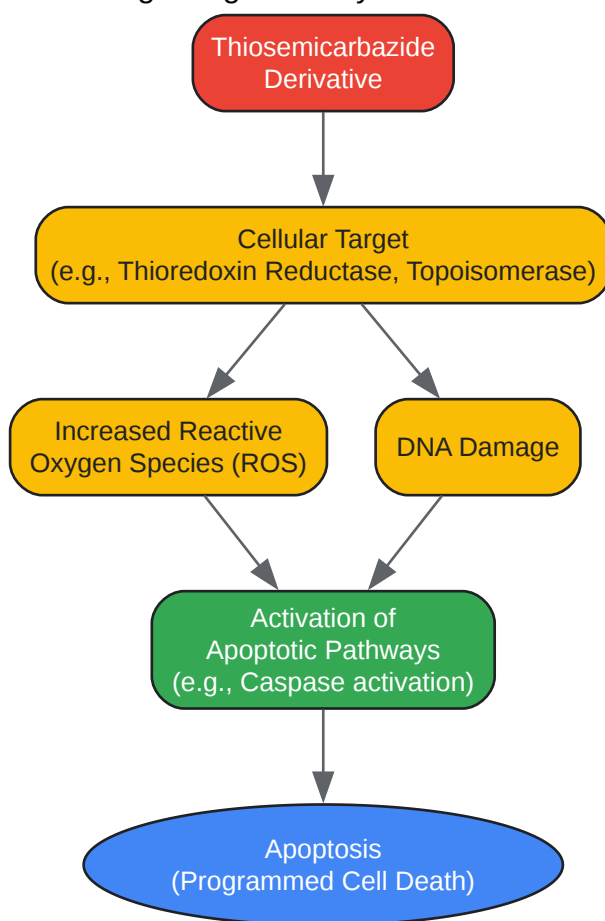
- **Enzyme Inhibition:** Some gold(III) complexes of N(4)-tolyl-2-acetylpyridine thiosemicarbazones are thought to act by inhibiting thioredoxin reductase.^[8]
- **DNA Interaction:** Platinum(II,IV) complexes of the same ligands may exert their cytotoxic effects by binding to DNA.^[8]
- **Apoptosis Induction:** Treatment with these compounds has been observed to cause morphological changes in cells indicative of apoptosis, such as cell shrinkage and blebbing.^[8]
- **VEGFR2 Inhibition:** Certain thiosemicarbazone-containing quinazoline derivatives have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, a key pathway in tumor angiogenesis.^[9]
- **DHODH Downregulation:** Some thiosemicarbazide derivatives have been found to downregulate the expression of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in pyrimidine synthesis, which is often upregulated in rapidly proliferating cancer cells.^[1]
- **Ferroptosis Pathway:** The iron-chelating properties of some thiosemicarbazones suggest they may influence the ferroptosis cell death pathway.^[10]

Antimicrobial Activity: Thiosemicarbazides and their derivatives have demonstrated notable antibacterial and antifungal properties.^{[3][11]} Their mechanism of action can involve the inhibition of crucial microbial enzymes. For example, some thiosemicarbazide derivatives have been shown to decrease the ATPase activity of *Staphylococcus aureus* Topoisomerase IV.^[12]

It is important to note that these activities are reported for the general class of compounds, and specific testing of **4-(4-Methylphenyl)-3-thiosemicarbazide** is required to ascertain its biological profile.

Below is a generalized diagram illustrating a potential signaling pathway for the anticancer activity of thiosemicarbazide derivatives, leading to apoptosis.

Generalized Anticancer Signaling Pathway of Thiosemicarbazide Derivatives



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